[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Overview
Description
“[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine” is a chemical compound with the molecular formula C11H13Cl2N . It has a molecular weight of 230.13 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound has a Log Po/w (iLOGP) of 2.58 , indicating its lipophilicity. Its water solubility is 0.0649 mg/ml .Scientific Research Applications
Exposure and Health Implications
Environmental phenols, chemicals prevalent in consumer products, food processing, and pesticides, have raised concerns regarding human exposure and potential health implications. A study conducted on pregnant women revealed significant racial/ethnic disparities in urinary concentrations of certain phenols like benzophenone-3 and triclosan, indicating differential exposure risks. This study underscores the importance of considering demographic and geographic factors in assessing exposure and formulating public health policies (Mortensen et al., 2014).
Phenol Metabolites Identification
The identification of various metabolites of chlorphenoxamine (a chemical compound structurally related to phenols) in human urine postulates the metabolic pathways and potential biological impacts of similar compounds. The detection of chlorphenoxamine and its derivatives suggests the body's ability to metabolize and possibly detoxify such compounds, although the presence of conjugates indicates a complex metabolism and potential bioaccumulation risks (Goenechea et al., 1987).
Occupational Exposure and Health Outcomes
In an occupational setting, a study examining the health outcomes of employees exposed to vinclozolin, a dichlorophenyl-containing compound, revealed no significant health effects despite internal exposure exceeding the acceptable daily intake. This suggests a potential margin of safety or a lack of bioactive effect at the concentrations observed, emphasizing the need for comprehensive risk assessments in occupational health management (Zober et al., 1995).
Pharmacological and Psychological Effects
Exploring the effects of mCPP (m-Chlorophenylpiperazine), a dichlorophenyl-related compound, on psychological, cognitive, and hormonal responses, a study found significant increases in anxiety symptoms and certain hormone levels post-infusion in humans. This underscores the psychoactive potential of certain phenyl compounds and necessitates careful consideration in their therapeutic applications and environmental impact assessments (Silverstone et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
[1-(2,6-dichlorophenyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWKSMGFLAGUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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